Noscapine camphorsulfonate

Description

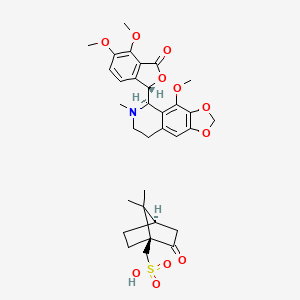

Noscapine camphorsulfonate is a pharmaceutically optimized salt form of noscapine, a naturally occurring phthalideisoquinoline alkaloid derived from the Papaveraceae family. Noscapine itself has historically been utilized for its antitussive properties and more recently investigated for anticancer, neuroprotective, and anti-inflammatory applications . The camphorsulfonate salt enhances physicochemical properties such as solubility, stability, and bioavailability, making it more suitable for formulation into solid dosage forms like tablets .

This compound has shown promise in preclinical studies for neurodegenerative disorders. For instance, noscapine (the parent compound) demonstrated neuroprotective effects in a rotenone-induced Parkinson’s disease (PD) model by mitigating oxidative stress, suppressing neuroinflammation, and modulating autophagy-lysosome pathways to reduce α-synuclein aggregation .

Properties

CAS No. |

25333-79-3 |

|---|---|

Molecular Formula |

C32H39NO11S |

Molecular Weight |

645.7 g/mol |

IUPAC Name |

(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |

InChI |

InChI=1S/C22H23NO7.C10H16O4S/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h5-6,9,17-18H,7-8,10H2,1-4H3;7H,3-6H2,1-2H3,(H,12,13,14)/t17-,18+;7-,10-/m11/s1 |

InChI Key |

JVULWQQJLHTBMT-DPMLXPAYSA-N |

Isomeric SMILES |

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of noscapine camphorsulfonate typically involves the reaction of noscapine with camphorsulfonic acid. The process begins with the extraction of noscapine from the opium poppy, followed by its purification. The purified noscapine is then reacted with camphorsulfonic acid under controlled conditions to form this compound. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale extraction and purification of noscapine, followed by its reaction with camphorsulfonic acid in large reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is monitored using various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the quality of the product.

Chemical Reactions Analysis

Types of Reactions

Noscapine camphorsulfonate undergoes various chemical reactions, including:

Oxidation: Noscapine can be oxidized to form cotarnine, a tetrahydroisoquinoline derivative.

Reduction: Reduction of noscapine can lead to the formation of dihydronoscapine.

Substitution: Noscapine can undergo substitution reactions to form various derivatives, such as amino acid conjugates.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and ferrous sulfate are commonly used for the oxidation of noscapine.

Reduction: Sodium borohydride is often used for the reduction of noscapine.

Substitution: Amino acids and other nucleophiles can be used for substitution reactions under mild conditions.

Major Products Formed

Oxidation: Cotarnine

Reduction: Dihydronoscapine

Substitution: Various amino acid conjugates of noscapine

Scientific Research Applications

Noscapine camphorsulfonate has a wide range of scientific research applications, including:

Chemistry: Used as a starting material for the synthesis of various derivatives with potential therapeutic applications.

Biology: Studied for its effects on microtubule dynamics and its potential as an anticancer agent.

Medicine: Investigated for its antitussive, anti-inflammatory, and anticancer properties. It has shown promise in the treatment of non-small cell lung cancer and other malignancies.

Industry: Used in the formulation of pharmaceutical products to enhance the solubility and bioavailability of noscapine.

Mechanism of Action

Noscapine camphorsulfonate exerts its effects primarily through its interaction with microtubules. It binds to tubulin, the protein subunit of microtubules, and alters its dynamics, leading to the inhibition of cell division. This mechanism is particularly relevant in its anticancer activity, where it disrupts the mitotic spindle formation, leading to apoptosis (programmed cell death) of cancer cells. Additionally, noscapine’s antitussive effects are mediated by its sigma receptor agonist activity, which reduces the activity of the cough center in the brain.

Comparison with Similar Compounds

Comparison with Similar Compounds

Noscapine camphorsulfonate belongs to a class of camphorsulfonate salts, which are widely used to improve drug delivery. Below is a comparative analysis with structurally or functionally related compounds:

Trimethaphan Camphorsulfonate

Trimethaphan camphorsulfonate is a ganglionic blocker used historically to induce controlled hypotension during surgery. Unlike this compound, its primary mechanism involves nicotinic acetylcholine receptor antagonism, leading to vasodilation .

- Therapeutic Use: this compound: Neuroprotection, anticancer, and anti-inflammatory applications. Trimethaphan camphorsulfonate: Acute hypertension management (largely obsolete due to newer antihypertensives).

- Formulation Stability: Both salts enhance stability, but this compound excels in tabletability, achieving tensile strengths >2.0 MPa even at high drug loads (60–100%), whereas trimethaphan’s formulation data are less documented .

Sparteine Camphorsulfonate

Sparteine camphorsulfonate is an antiarrhythmic agent and CYP2D6 probe substrate.

- Sparteine camphorsulfonate: Primarily metabolized by CYP2D6, used to assess genetic polymorphisms in metabolic activity .

- Dosing: Sparteine camphorsulfonate requires precise dosing (e.g., 40–100 mg orally) due to narrow therapeutic indices, whereas this compound’s neuroprotective doses are yet to be standardized .

Maleate Salts (e.g., Rucaparib Maleate)

Maleate salts are common alternatives to camphorsulfonates but face formulation challenges.

- Tabletability :

| Property | This compound | Maleate Salt (e.g., Rucaparib) |

|---|---|---|

| Tensile Strength (MPa) | ≥2.0 at 60–100% load | <2.0 at 60–100% load |

| Compressibility | High | Low (requires 50% load) |

| API Load Flexibility | Broad (60–100%) | Limited (≤50%) |

This compound’s superior compressibility reduces the need for excipients, enabling high-dose tablets without compromising mechanical strength .

Epothilone D

Epothilone D, a microtubule-stabilizing agent, shares neuroprotective mechanisms with noscapine.

- Axon Protection: Both compounds reduced hydrogen peroxide-induced axon fragmentation in patient-derived neurons. The degeneration index (DI) decreased from 0.326 (untreated) to ~0.165 with noscapine or epothilone D (p<0.05) .

- Mechanistic Differences: this compound: Tubulin-binding with autophagy modulation . Epothilone D: Microtubule stabilization without direct lysosomal effects.

Neuroprotective Efficacy

Formulation Advantages

| Salt Type | API Load Range | Tensile Strength (MPa) | Clinical Advantage |

|---|---|---|---|

| Camphorsulfonate | 60–100% | ≥2.0 | High-dose tablets feasible |

| Maleate | ≤50% | <2.0 | Requires lower drug load |

Q & A

Q. What experimental models are widely used to evaluate the anti-cancer efficacy of Noscapine camphorsulfonate?

Methodological Answer: In vitro studies typically employ hepatocellular carcinoma (HCC) cell lines like HepG2 and Huh7, using MTT assays to quantify dose- and time-dependent proliferation inhibition (e.g., IC50 values). In vivo validation involves subcutaneous xenograft mouse models, where tumor volume, weight, and body weight are monitored to assess efficacy and toxicity .

Q. What molecular mechanisms underlie this compound's apoptotic effects in cancer cells?

Methodological Answer: Apoptosis is evaluated via nuclear DNA staining (e.g., Hoechst), TUNEL assays, and Western blotting for markers like cleaved caspase-3, PARP, and Bcl-2/Bax ratio modulation. These methods confirm activation of intrinsic apoptotic pathways in both in vitro and in vivo settings .

Q. How should researchers statistically analyze preclinical data on this compound's anti-tumor activity?

Methodological Answer: Student’s t-test (for two-group comparisons) or one-way ANOVA (for multi-group analyses) are standard, with statistical significance defined as p < 0.05. Software like GraphPad Prism is recommended for reproducibility, and data should include error bars (SEM/SD) and exact p-values .

Advanced Research Questions

Q. How can formulation challenges of this compound, such as tabletability and stability, be systematically addressed?

Methodological Answer: Tabletability studies compare tensile strength across formulations (e.g., camphorsulfonate vs. maleate salts) under varying API loads (60–100%). Camphorsulfonate’s superior compressibility allows higher drug loading without compromising tablet integrity. Techniques like dry granulation and tensile strength analysis (target ≥2.0 MPa) guide formulation optimization .

Q. What strategies resolve discrepancies in reported IC50 values of this compound across cancer cell types?

Methodological Answer: Standardize cell culture conditions (e.g., passage number, media composition) and validate assays (MTT vs. ATP-based viability assays). Replicate experiments with multiple cell lines and use ANOVA to identify variability sources. Cross-laboratory validation and meta-analysis of published IC50 ranges are also critical .

Q. How can researchers minimize off-target cytotoxicity of this compound while retaining anti-tumor efficacy?

Methodological Answer: Dose-response curves in normal vs. cancer cells (e.g., hepatic L02 vs. HepG2) identify therapeutic windows. Advanced delivery systems (e.g., nanoparticle encapsulation) enhance tumor specificity. In vivo toxicity is assessed via longitudinal body weight monitoring and histopathological analysis of vital organs .

Q. What experimental designs are optimal for studying this compound's combinatorial effects with other chemotherapeutics?

Methodological Answer: Use synergy analysis models (e.g., Chou-Talalay method) to calculate combination indices (CI). Fixed-ratio drug combinations (e.g., 1:1, 1:2) are tested in vitro, followed by in vivo validation using co-administration regimens. Pharmacokinetic studies ensure no adverse drug-drug interactions .

Data Interpretation & Validation

Q. How should contradictory findings in this compound’s apoptotic signaling pathways be reconciled?

Methodological Answer: Perform pathway-specific inhibition experiments (e.g., caspase inhibitors) and multi-omics profiling (transcriptomics/proteomics) to identify context-dependent mechanisms. Cross-reference results with publicly available datasets (e.g., GEO, TCGA) to validate pathway relevance in specific cancer subtypes .

Q. What criteria define robust evidence for this compound’s selectivity in preclinical models?

Methodological Answer: Selectivity is demonstrated by (1) significant anti-proliferative effects in cancer cells vs. minimal impact on normal cells (e.g., L02 hepatocytes) and (2) in vivo tumor suppression without body weight loss or organ toxicity. Dose-ranging studies (e.g., 75–300 mg/kg in mice) establish safety margins .

Q. How can researchers ensure reproducibility in this compound’s in vivo anti-tumor studies?

Methodological Answer: Adopt standardized protocols for xenograft implantation (e.g., cell number, injection site) and randomization of treatment groups. Report tumor volume calculations (e.g., ellipsoid formula: ) and include raw data in supplementary materials for independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.